molecular formula C22H24N2O2 B1627348 1,3-Dimesitylimidazolium-2-carboxylate CAS No. 675877-56-2

1,3-Dimesitylimidazolium-2-carboxylate

Cat. No.: B1627348
CAS No.: 675877-56-2
M. Wt: 348.4 g/mol
InChI Key: NEHHJWFJQYAIPS-UHFFFAOYSA-N
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Description

1,3-Dimesitylimidazolium-2-carboxylate (CAS RN: 675877-56-2) is an air-stable, zwitterionic adduct that serves as a convenient and efficient precursor for the generation of the corresponding N-Heterocyclic Carbene (NHC), 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes). This compound, with a molecular formula of C₂₂H₂₄N₂O₂ and a molecular weight of 348.45 g/mol, typically appears as a white to light yellow crystalline powder . It is a crucial reagent in organometallic chemistry and catalysis, enabling the straightforward synthesis of transition metal-NHC complexes without the need for handling highly air- or moisture-sensitive free carbenes. For instance, it reacts smoothly with metal precursors like [Rh(cod)Cl]₂ in acetonitrile at 75 °C to yield analytically pure transition metal complexes in high yield . These complexes are widely employed as robust catalysts in various cross-coupling and organic transformation reactions. Beyond homogeneous catalysis, this NHC precursor is instrumental in the field of material science, particularly for the covalent monolayer surface modification of gold, which creates advanced, stable functional surfaces . The product is hygroscopic and should be stored in a cool, dark place under an inert atmosphere to maintain long-term stability . This product is intended for research purposes only and is not classified as a medicinal product. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-13-9-15(3)19(16(4)10-13)23-7-8-24(21(23)22(25)26)20-17(5)11-14(2)12-18(20)6/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHHJWFJQYAIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2C(=O)[O-])C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575608
Record name 1,3-Bis(2,4,6-trimethylphenyl)-1H-imidazol-3-ium-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675877-56-2
Record name 1,3-Bis(2,4,6-trimethylphenyl)-1H-imidazol-3-ium-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimesitylimidazolium-2-carboxylate
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Synthetic Methodologies for 1,3 Dimesitylimidazolium 2 Carboxylate

Direct Carboxylation of Free N-Heterocyclic Carbenes

The most straightforward conceptual approach to 1,3-dimesitylimidazolium-2-carboxylate is the direct reaction of the free N-heterocyclic carbene, 1,3-dimesitylimidazol-2-ylidene (IMes), with carbon dioxide (CO2). N-heterocyclic carbenes are known for their high nucleophilicity, which allows them to readily react with CO2. This reaction results in the formation of a stable zwitterionic adduct.

The general process involves the generation of the free carbene from its corresponding imidazolium (B1220033) salt precursor by deprotonation with a strong base. The highly reactive carbene then readily captures CO2, often bubbled through the reaction mixture, to form the desired carboxylate adduct. These NHC-CO2 adducts, including this compound, are typically air-stable solids, which simplifies their isolation and handling compared to the highly sensitive free carbenes. acs.org The reaction is reversible, and the stability of the adduct is influenced by steric and electronic factors of the substituents on the imidazole (B134444) ring. nih.gov

A common procedure for the synthesis of imidazolium-2-carboxylates via this method involves the deprotonation of the corresponding imidazolium salt with a suitable base, followed by exposure to CO2. For instance, imidazolium-2-carboxylates can be obtained by the carboxylation of the free NHCs in a solvent like THF. nih.gov

Synthesis via N-Alkylation and C-Carboxylation Routes

An alternative and widely utilized strategy for the synthesis of imidazolium-2-carboxylates involves a one-pot reaction that combines N-alkylation of an N-substituted imidazole with a C-carboxylation step. This approach avoids the isolation of the sensitive free carbene. A notable example is the synthesis of 1,3-dimethylimidazolium-2-carboxylate (B1245923) from 1-methylimidazole (B24206) and dimethyl carbonate (DMC). rsc.orgnih.gov In this reaction, dimethyl carbonate serves as both the alkylating agent (providing a methyl group) and the source of the carboxylate moiety. acs.org

This method has been shown to be effective for producing N,N'-disubstituted imidazolium carboxylates without the need for a strong base or high pressures of CO2. acs.org The reaction mechanism is proposed to involve an initial SN2 methyl transfer from DMC to the imidazole, creating an imidazolium ion and a methyl carbonate counteranion. Subsequent proton transfer from the C2 position of the imidazolium ring to the counteranion generates the free NHC, which then attacks CO2 (formed in situ or from the carbonate) to yield the final product. nih.gov

While this method is efficient, a limitation of the dimethyl carbonate route is that it typically results in at least one of the N-substituents being a methyl group. acs.org Extending this methodology to bulkier substituents like mesityl groups would require the use of the corresponding dialkyl carbonates, which have been reported to be less successful under similar conditions. acs.org

Another approach within this category is the carboxylation of 1,3-dialkylimidazolium salts using a CO2/Na2CO3 system at elevated temperatures. This method has been successfully applied to the synthesis of 1,3-dimethylimidazolium-2-carboxylate and 1-butyl-3-methylimidazolium-2-carboxylate from their respective chloride salts in good to excellent yields. researchgate.net

Development of Efficient and Scalable Synthetic Protocols

The development of efficient and scalable synthetic protocols for this compound and its analogs is crucial for their broader application. The direct carboxylation of free carbenes, while mechanistically simple, can be challenging to scale due to the requirement of strong bases and the handling of air-sensitive intermediates.

The synthesis utilizing dimethyl carbonate for N-alkylation and C-carboxylation presents a more scalable alternative for certain imidazolium carboxylates, as it avoids harsh bases. researchgate.net However, this reaction can require high temperatures and pressures (up to 200°C and 70 bar) and long reaction times under batch conditions, which can be a drawback for large-scale production. researchgate.net Continuous flow processes in microreactors are being explored to overcome the limitations of batch synthesis, such as suppressing product precipitation that can block the reactor. researchgate.net

For bulkier adducts like this compound, the synthesis typically relies on the deprotonation of the corresponding imidazolium salt (1,3-dimesitylimidazolium chloride or tetrafluoroborate) with a strong base like potassium hydride or potassium hexamethyldisilazide, followed by reaction with CO2. While effective, the cost and handling of large quantities of strong bases can be a concern for industrial-scale synthesis.

The stability of the NHC-CO2 adduct is a key factor in the efficiency of its synthesis and isolation. A systematic study on the decarboxylation of various 1,3-disubstituted-2-imidazolium carboxylates revealed that increased steric bulk on the N-substituents can decrease the stability of the adduct, making it more prone to decarboxylation. nih.gov This suggests that while the synthesis of this compound is feasible, careful control of reaction and storage conditions is necessary to prevent decomposition back to the free carbene and CO2.

Comparative Analysis of Synthetic Approaches for Imidazolium-2-carboxylate Adducts

Several synthetic routes to imidazolium-2-carboxylate adducts have been established, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern on the imidazolium core and the scale of the synthesis.

Direct Carboxylation of Free NHCs: This method is highly versatile and applicable to a wide range of N-substituted imidazoles, including those with bulky groups like mesityl. The primary advantage is its directness. However, it requires the pre-synthesis of the imidazolium salt and the use of strong, often expensive and hazardous, bases for deprotonation. The handling of the air- and moisture-sensitive free carbene intermediate also requires stringent inert atmosphere techniques. acs.org

N-Alkylation and C-Carboxylation with Dialkyl Carbonates: This approach is particularly advantageous for the synthesis of N-methyl-N'-alkylimidazolium-2-carboxylates, as it is a one-pot reaction that avoids strong bases. acs.org It is generally considered a greener route. The main limitations are the requirement for at least one N-methyl substituent when using dimethyl carbonate and the often harsh reaction conditions of high temperature and pressure. researchgate.net The success with bulkier dialkyl carbonates is limited. acs.org

Carboxylation of Imidazolium Salts with CO2 and a Base: This method, using a base like sodium carbonate, offers a compromise by avoiding the strongest bases required for free carbene generation. It has been shown to be effective for simpler alkyl-substituted imidazolium salts. researchgate.net The applicability of this method to the more sterically hindered 1,3-dimesitylimidazolium system would need to be evaluated, as the acidity of the C2-proton is lower in these systems.

The following table provides a comparative overview of these synthetic approaches:

Synthetic ApproachStarting MaterialsKey ReagentsAdvantagesLimitations
Direct Carboxylation of Free NHC Imidazolium saltStrong base (e.g., KH, KHMDS), CO2High versatility for various N-substituents.Requires strong, hazardous bases; handling of sensitive free carbene.
N-Alkylation and C-Carboxylation N-alkylimidazole, Dimethyl CarbonateDimethyl CarbonateOne-pot synthesis; avoids strong bases.Primarily for N-methyl substituted products; can require high temperature and pressure.
Carboxylation of Imidazolium Salts Imidazolium saltNa2CO3, CO2Avoids very strong bases.Potentially less effective for sterically hindered systems.

Decarboxylation Processes and N Heterocyclic Carbene Generation from 1,3 Dimesitylimidazolium 2 Carboxylate

Mechanistic Elucidation of Decarboxylation

The cleavage of the C-C bond in 1,3-dimesitylimidazolium-2-carboxylate to liberate CO₂ and the free carbene is a finely balanced process influenced by several factors. Understanding these is key to harnessing its reactivity.

Kinetic and Thermodynamic Aspects of C-C Bond Cleavage

The stability of the C-C bond between the imidazolium (B1220033) ring and the carboxylate group is a critical determinant of the ease of decarboxylation. The steric bulk of the N-substituents plays a significant role in this regard. As the steric bulk on the nitrogen atoms increases, the C-CO₂ bond tends to lengthen and weaken, thereby facilitating decarboxylation. nih.gov This is supported by thermogravimetric analysis (TGA), which shows that NHC-CO₂ adducts with bulkier N-substituents, such as the mesityl groups in this compound, exhibit lower decarboxylation temperatures compared to those with smaller substituents like methyl groups. nih.gov

Table 1: Theoretical Decarboxylation Barrier for Imidazolium-2-carboxylates This table presents theoretical data for analogous compounds to illustrate the principles of C-C bond cleavage.

Compound Environment Calculated Decarboxylation Barrier (kcal/mol) Reference
1,3-Dimethylimidazolium-2-carboxylate (B1245923) Gas Phase Lower Barrier nih.govresearchgate.net

These theoretical findings underscore the thermodynamic and kinetic influence of the surrounding medium on the C-C bond cleavage. nih.govresearchgate.net

Role of Solvation and Solvent Polarity in Decarboxylation Dynamics

The polarity of the solvent has a profound effect on the rate of decarboxylation. nih.govresearchgate.net Studies on 1,3-dimethylimidazolium-2-carboxylate have shown that the compound is stable in both highly polar (pure water) and non-polar (pure acetonitrile) solvents. nih.gov However, in mixtures of these solvents, a rapid decarboxylation occurs. nih.gov

Table 2: Effect of Solvent on the Stability of 1,3-Dimethylimidazolium-2-carboxylate This table illustrates the general principles of solvent effects on decarboxylation, based on data for an analogous compound.

Solvent Observation Reference
Pure Water Stable nih.gov
Pure Acetonitrile (B52724) Stable nih.gov

Strategies for Controlled NHC Generation

The utility of this compound as an NHC precursor lies in the ability to trigger the release of the carbene in a controlled manner. Thermal and photoinduced methods are two prominent strategies to achieve this.

Thermal Activation for In Situ Carbene Release

Heating is a straightforward method for inducing the decarboxylation of this compound and generating the IMes carbene in situ. The temperature required for this process is dependent on the aforementioned factors, particularly the steric bulk of the N-substituents. Thermogravimetric analysis (TGA) of various imidazolium-2-carboxylates has shown a clear trend where increased steric hindrance leads to a lower onset temperature for CO₂ loss. nih.gov For instance, imidazolium-2-carboxylates with bulky tert-butyl and isopropyl groups on the nitrogen atoms show lower decarboxylation temperatures than those with smaller methyl groups. nih.gov This allows for the selection of an appropriate NHC-CO₂ adduct that will release the carbene within a desired temperature window for a specific catalytic application.

Table 3: Thermal Decarboxylation Onset Temperatures for Various NHC-CO₂ Adducts This table demonstrates the influence of N-substituent sterics on the thermal release of NHCs.

N-Substituents Onset of Decarboxylation (°C) (from TGA) Reference
Methyl Higher Temperature nih.gov

Photoinduced Generation of N-Heterocyclic Carbenes

An alternative and often milder approach for generating NHCs is through photoinduction. While direct photolysis of this compound for NHC generation is not extensively documented, studies on the closely related 1,3-dimesitylimidazolium tetraphenylborate (B1193919) provide a strong proof of concept. researchgate.net In this system, UV irradiation of the imidazolium salt in the presence of a photosensitizer, such as 2-isopropylthioxanthone (B132848) (ITX), leads to the generation of the free IMes carbene. researchgate.net

The proposed mechanism involves a two-step photochemical reaction. First, the sensitizer (B1316253) (ITX) in its triplet excited state is photoreduced by the anion (in this case, the tetraphenylborate). This is followed by a proton transfer from the imidazolium cation to produce the desired N-heterocyclic carbene. researchgate.net This method offers spatial and temporal control over carbene generation, which is highly desirable in applications such as photo-induced polymerization. researchgate.net The generation of the free carbene can be confirmed by trapping it with carbon disulfide (CS₂) to form the corresponding dithiolate adduct. researchgate.net

Impact of Counterions on Carbene Generation Efficiency

While this compound is a zwitterionic compound where the imidazolium cation and the carboxylate anion are part of the same molecule, the concept of a counterion becomes highly relevant when considering the generation of the same N-heterocyclic carbene (1,3-dimesitylimidazol-2-ylidene) from its corresponding imidazolium salts, such as 1,3-dimesitylimidazolium chloride (IMes·HCl) or acetate (B1210297) (IMes·HOAc). In these cases, an external base is typically required to deprotonate the imidazolium salt at the C2 position to generate the free carbene. The nature of the counterion (the anion of the salt) can significantly influence the efficiency of this carbene generation process.

The influence of the counterion on the efficiency of generating 1,3-dimesitylimidazol-2-ylidene from its corresponding imidazolium salt precursors is summarized in the table below. The efficiency is considered in terms of the relative ease of carbene formation and the requirement for an external base.

CounterionTypical Precursor SaltBasicity of CounterionRequirement for External BaseRelative Carbene Generation Efficiency
Acetate (OAc⁻)1,3-Dimesitylimidazolium acetateBasicCan act as an internal base, especially at elevated temperatures. nih.govfrontiersin.orgHigh (often requires no additional strong base)
Chloride (Cl⁻)1,3-Dimesitylimidazolium chlorideVery Weakly BasicStrong external base required. beilstein-journals.orgDependent on the strength and stoichiometry of the external base
Tetrafluoroborate (BF₄⁻)1,3-Dimesitylimidazolium tetrafluoroborateNon-BasicStrong external base required.Dependent on the strength and stoichiometry of the external base
Hexafluorophosphate (PF₆⁻)1,3-Dimesitylimidazolium hexafluorophosphateNon-BasicStrong external base required. researchgate.netDependent on the strength and stoichiometry of the external base

Coordination Chemistry and Metal Complexation

Formation of Transition Metal-NHC Complexes via Decarboxylative Pathways

The transfer of the NHC group from 1,3-dimesitylimidazolium-2-carboxylate to a metal typically proceeds via the loss of carbon dioxide. This process is a versatile route for the synthesis of a wide array of metal-NHC complexes. The general mechanism involves the coordination of the carboxylate to the metal center, followed by the cleavage of the C-C bond, releasing CO2 and forming a stable metal-carbene bond.

Ruthenium: The reaction of this compound with ruthenium precursors, such as [RuCl2(p-cymene)]2, readily affords ruthenium-NHC complexes. This decarboxylative route is an efficient method for generating catalysts for various organic transformations, including olefin metathesis.

Iron: While the direct reaction of this compound with iron compounds to form Fe-IMes complexes through a decarboxylative pathway is not extensively documented in dedicated studies, the general principles of NHC chemistry suggest its feasibility. Iron-NHC complexes are of growing interest, and their synthesis often relies on the reaction of an imidazolium (B1220033) salt with a strong base or via transmetalation. The decarboxylative route offers a potentially milder alternative.

Nickel: Nickel-IMes complexes can be synthesized from precursors like nickelocene (B73246) and 1,3-dimesitylimidazolium chloride, the protonated form of the carboxylate. The use of this compound as a direct NHC transfer agent to nickel(II) precursors is also a viable method, providing access to catalytically active species for cross-coupling reactions.

Palladium: Palladium is one of the most common metals to be complexed with NHC ligands. The reaction of palladium(II) sources, such as palladium acetate (B1210297) or palladium chloride, with this compound or its ester derivatives leads to the formation of various palladium-IMes complexes. These complexes are highly effective catalysts in a multitude of cross-coupling reactions. acs.org

Rhodium and Iridium: The transfer of the IMes ligand from this compound to rhodium and iridium precursors, such as [Rh(cod)Cl]2 and [Ir(cod)Cl]2, proceeds efficiently. acs.org This method provides a straightforward entry to Rh-NHC and Ir-NHC complexes, which are valuable catalysts for processes like hydrogenation and hydrosilylation. The reaction conditions can often be tuned to yield either mono- or bis-NHC complexes. acs.org

As discussed in section 4.1.1, both nickel and palladium readily form complexes with the IMes ligand derived from this compound.

Platinum: Imidazolium carboxylates have been successfully employed as NHC transfer agents to platinum salts like K2PtCl4, yielding platinum-NHC complexes. acs.org While specific studies focusing solely on the 1,3-dimesityl derivative are less common, the general reactivity pattern indicates that this compound is a suitable precursor for the synthesis of platinum-IMes complexes through a decarboxylative route.

Copper: Copper-NHC complexes are of significant interest due to their applications in catalysis and materials science. The decarboxylative pathway using imidazolium carboxylates has been shown to be an effective method for the synthesis of copper(I)-NHC complexes. This approach is advantageous as it avoids the use of strong bases which might be incompatible with certain functionalities.

Silver: Silver-NHC complexes are widely used as transmetalating agents for the synthesis of other metal-NHC complexes due to the lability of the Ag-C bond. acs.org The reaction of imidazolium salts with silver(I) oxide is a common route to these complexes. acs.org While the direct decarboxylative reaction of this compound with silver salts to form a stable Ag-IMes complex is a plausible pathway, it is often the imidazolium salt precursor that is used in conjunction with a base like silver(I) oxide. nih.govmdpi.com

Gold: Gold-NHC complexes have gained attention for their catalytic and medicinal properties. The synthesis of gold(I)-IMes complexes can be achieved through the reaction of a gold(I) precursor with the IMes ligand generated in situ from this compound or its derivatives.

The coordination chemistry of zinc with N-heterocyclic carbenes is less developed compared to the transition metals. Studies involving the reaction of imidazolium dicarboxylate ligands with zinc(II) salts have shown the formation of metal-organic frameworks (MOFs). nih.gov However, in these structures, the imidazolium salt often remains intact, and the coordination occurs through the carboxylate groups rather than through a Zn-carbene bond formed via decarboxylation. nih.gov The direct synthesis of a Zn-IMes complex via the decarboxylation of this compound is not a commonly reported pathway.

Ligand Properties and Steric Effects of Mesityl Groups

The IMes ligand, generated from this compound, possesses distinct steric and electronic properties that significantly influence the behavior of its metal complexes.

The two mesityl (2,4,6-trimethylphenyl) groups on the nitrogen atoms of the imidazole (B134444) ring are the defining feature of the IMes ligand. These bulky groups provide significant steric shielding to the metal center. This steric hindrance can stabilize the metal complex, prevent unwanted side reactions such as dimerization, and influence the selectivity of catalytic reactions.

The electronic properties of the IMes ligand are characterized by its strong σ-donating ability. N-heterocyclic carbenes, in general, are strong σ-donors, which leads to the formation of robust metal-carbon bonds. nih.gov The electron-donating nature of the IMes ligand can be quantified using the Tolman Electronic Parameter (TEP). The TEP is determined by the ν(CO) stretching frequency of a [Ni(CO)3(L)] complex in its IR spectrum. A lower ν(CO) value indicates a stronger electron-donating ligand.

The steric bulk of the IMes ligand is quantified by the percent buried volume (%Vbur). This parameter calculates the percentage of the space around the metal center that is occupied by the ligand. A higher %Vbur value indicates greater steric hindrance.

Table 1: Electronic and Steric Parameters of the IMes Ligand

ParameterDescriptionValue
Tolman Electronic Parameter (TEP) A measure of the ligand's electron-donating ability, determined from the A1 C-O vibrational frequency of a [LNi(CO)3] complex.~2050 cm⁻¹
Percent Buried Volume (%Vbur) The percentage of the coordination sphere of the metal occupied by the ligand, indicating its steric bulk.~37-45%

Note: The exact values for TEP and %Vbur can vary slightly depending on the specific metal complex and the computational method used for calculation.

The combination of significant steric bulk and strong σ-donation makes IMes a highly effective and versatile ligand in a wide range of catalytic applications, from cross-coupling reactions to olefin metathesis. The ability to generate this ligand conveniently from this compound has further cemented its importance in modern organometallic chemistry.

Investigation of Metal-NHC Bond Characteristics

The nature of the bond between a metal center and an N-heterocyclic carbene is a subject of continuous investigation, as it directly influences the stability and reactivity of the resulting complex. The interaction is primarily characterized by a strong σ-donation from the carbene carbon to the metal, with a lesser degree of π-back-donation from the metal to the carbene. nih.gov The sterically demanding mesityl groups of the IMes ligand, derived from this compound, play a crucial role in both stabilizing the metal complex and influencing its geometry.

Detailed structural and spectroscopic studies of metal complexes incorporating the IMes ligand provide valuable insights into the metal-NHC bond. X-ray crystallography, for instance, allows for the precise measurement of bond lengths and angles, which can be compared across a series of complexes to understand the electronic and steric effects.

In rhodium(I) complexes, the coordination of the NHC derived from imidazolium carboxylates can lead to various coordination modes. For example, in a rhodium complex with a related dimethyl-substituted NHC-carboxylate ligand, two identical Rh-O σ bonds with a length of 2.223 Å were observed in a κ²-coordination mode. acs.org In a different coordination environment within the same study, an unusual η³-coordination was found where the Rh-O bond lengths were 2.235 Å and 2.150 Å. acs.org These variations highlight the flexibility of the carboxylate group in coordinating to a metal center.

Computational studies, such as Density Functional Theory (DFT) calculations, complement experimental data by providing a deeper understanding of the electronic structure. These calculations can quantify the σ-donating and π-accepting properties of the NHC ligand and rationalize the observed bond characteristics. For instance, DFT calculations on rhodium complexes have been used to elucidate the energetics of different coordination pathways and the stability of various intermediates. acs.org

The table below presents representative metal-carbon bond lengths in various metal-NHC complexes, illustrating the typical range observed. While specific data for complexes derived directly from this compound is not extensively documented in the reviewed literature, these values provide a general context for understanding the M-C(NHC) bond.

MetalAncillary LigandsM-C(NHC) Bond Length (Å)Reference
Rh(I)COD, Cl2.091 acs.org
Rh(III)C,C'-im-py, I₂, H₂O2.029(4) (Rh-Cim) nih.gov
Pd(II)Acetate, "abnormal" NHC2.049(3) (normal) nih.gov
Pd(0)Maleic anhydride2.103(2) nih.gov
Pd(II)Bis-NHC, Cl₂1.989(4), 1.993(4) researchgate.net

Table 1: Representative Metal-NHC Bond Lengths in Various Complexes.

The strength and nature of the metal-NHC bond are also probed by spectroscopic techniques. In ¹³C NMR spectroscopy, the resonance of the carbene carbon is a key indicator of the electronic environment. Upon coordination to a metal, this signal typically shifts downfield significantly. For example, the formation of silver(I)-NHC complexes is confirmed by the disappearance of the acidic imidazolium proton signal in ¹H NMR and the appearance of a resonance around 181 ppm in the ¹³C NMR spectrum, corresponding to the C-Ag bond. nih.govresearchgate.net

Synthesis of Chiral Metal-NHC Complexes

The development of chiral N-heterocyclic carbene ligands is of paramount importance for asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While the direct use of this compound for the synthesis of chiral complexes is not widely reported, the principles of introducing chirality into NHC scaffolds are well-established and can be applied to derivatives of 1,3-dimesitylimidazole.

Chirality in NHC ligands can be introduced in several ways:

Chiral N-substituents: Attaching chiral groups to the nitrogen atoms of the imidazole ring is a common strategy. researchgate.net

Chiral backbone: The heterocyclic ring itself can be part of a larger chiral framework. york.ac.uk

Planar chirality: This can be achieved by incorporating the NHC into a structure with restricted rotation, such as a paracyclophane. researchgate.net

Atropisomerism: The steric hindrance between bulky substituents can lead to stable rotational isomers.

The synthesis of chiral NHC precursors often starts from chiral amines or other readily available chiral building blocks. nih.govbohrium.com For instance, C₂-symmetric chiral imidazolium salts, which are precursors to chiral NHCs, can be synthesized from chiral primary amines. bohrium.com These imidazolium salts can then be deprotonated in the presence of a metal salt to form the chiral metal-NHC complex. A common method involves the reaction of the imidazolium salt with a silver(I) oxide, followed by transmetalation to the desired metal, such as palladium, rhodium, or iridium. york.ac.uksu.edu.ly

An example of the synthesis of chiral NHC-imine ligands derived from trans-1,2-diaminocyclohexane has been reported, which were subsequently used to form silver(I) and palladium(II) complexes. su.edu.ly Although not starting from this compound, this work illustrates a general pathway for creating chiral metal-NHC systems.

The following table outlines some general approaches to synthesizing chiral NHC metal complexes.

Chiral StrategyPrecursor ExampleMetalation MethodResulting Complex TypeReference
Chiral N-substituentsAminoindanol-derived imidazolium saltIn situ deprotonation with base and metal saltChiral Imidazolium-derived NHC complex nih.govbohrium.com
Chiral BackboneDi-NHC ligand from trans-1,2-diaminocyclohexaneReaction with Ag₂O, then transmetalationChiral di-NHC-metal complex york.ac.uk
Planar ChiralityParacyclophane-based imidazolium saltDeprotonation and coordination to RuChiral Ru-NHC complex researchgate.net
Chiral NHC-imine LigandsImidazolium-imine from trans-1,2-diaminocyclohexaneReaction with Ag₂O, then transmetalation to Pd(II)Chiral Pd-NHC-imine complex su.edu.ly

Table 2: General Strategies for the Synthesis of Chiral Metal-NHC Complexes.

The application of these chiral metal-NHC complexes in asymmetric catalysis has shown significant promise, with high enantioselectivities achieved in reactions such as hydrogenation, hydrosilylation, and carbon-carbon bond formation. researchgate.netresearchgate.netsu.edu.ly The tailored steric and electronic properties of the chiral NHC ligand are crucial for achieving high levels of stereocontrol in these transformations.

Catalytic Applications of 1,3 Dimesitylimidazolium 2 Carboxylate and Its Derived Nhcs

Homogeneous Catalysis Utilizing Metal-NHC Complexes

The NHC ligand derived from 1,3-dimesitylimidazolium-2-carboxylate, IMes, is prized for its strong σ-donating properties and significant steric bulk. These characteristics create electron-rich, coordinatively unsaturated metal centers that are highly reactive and stable. The bulky mesityl groups provide a protective pocket around the metal center, which not only enhances catalyst stability but also promotes challenging reductive elimination steps crucial for many catalytic cycles. Metal complexes incorporating the IMes ligand, formed from its carboxylate precursor, have demonstrated exceptional activity in a range of homogeneous catalytic reactions, from cross-coupling to olefin metathesis.

Cross-Coupling Reactions

Palladium and nickel complexes featuring the IMes ligand are among the most powerful catalysts for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The stability and high activity of these catalysts allow for the coupling of challenging substrates, such as unreactive aryl chlorides, often with low catalyst loadings.

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is efficiently catalyzed by palladium and nickel complexes bearing the IMes ligand. These catalysts are particularly effective for coupling a wide range of aryl and heteroaryl halides with boronic acids. For instance, catalyst systems generated in situ from a palladium source like Pd(OAc)₂ and an imidazolium (B1220033) salt precursor to IMes show very high activity for coupling both electron-rich and electron-neutral aryl chlorides. nih.gov

Nickel-based systems have also proven highly effective. Nickel(I) complexes of the type (IMes)₂NiX (where X is a halide) are competent catalysts for Suzuki coupling reactions. beilstein-journals.org The catalytic cycle is believed to be initiated by a transmetallation reaction between the nickel complex and the organoboron reagent. beilstein-journals.org The robustness of these catalysts allows for the synthesis of complex biaryl compounds that are pivotal in pharmaceuticals and materials science. researchgate.net

Table 1: Suzuki-Miyaura Coupling using IMes-Metal Catalysts This table is interactive and can be sorted by clicking on the headers.

Catalyst Precursor Coupling Partners Base Solvent Temperature (°C) Yield (%) Ref
Pd(OAc)₂ / IMes·HCl Aryl Chlorides & Arylboronic Acids Cs₂CO₃ Dioxane 80 High nih.gov
(IMes)₂NiBr 4-Chlorotoluene & Phenylboronic Acid - THF 60 98 beilstein-journals.org
(IMes)₂NiBr 4-Chloroanisole & Phenylboronic Acid - THF 60 99 beilstein-journals.org
Pd-PEPPSI-IPr 2,4-Dichloropyridine & Arylboronic Acid K₃PO₄ Dioxane/H₂O RT >95 nih.gov

The Kumada coupling, which pairs an organomagnesium reagent (Grignard reagent) with an organic halide, is another area where IMes-ligated catalysts excel. Specifically, well-defined bis(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)nickel(I) halide complexes, or (IMes)₂NiX, have been demonstrated to be effective catalysts for this transformation. beilstein-journals.org These reactions proceed under mild conditions and provide a powerful tool for constructing C-C bonds, particularly for substrates that may be incompatible with the bases used in other coupling reactions. The mechanism involves the reaction of the Ni(I) catalyst with the Grignard reagent, facilitating the cross-coupling process. beilstein-journals.org

Table 2: Kumada Coupling using (IMes)₂NiBr Catalyst This table is interactive and can be sorted by clicking on the headers.

Aryl Halide Grignard Reagent Catalyst Loading (mol%) Solvent Temperature (°C) Yield (%) Ref
4-Chlorotoluene Phenylmagnesium Bromide 2 THF 25 98 beilstein-journals.org
4-Chloroanisole Phenylmagnesium Bromide 2 THF 25 98 beilstein-journals.org
1-Chloronaphthalene Phenylmagnesium Bromide 2 THF 25 99 beilstein-journals.org

The utility of IMes-metal complexes extends beyond Suzuki and Kumada couplings to a variety of other C-C and C-heteroatom bond-forming reactions.

Heck Coupling: The Heck reaction, coupling aryl halides with alkenes, benefits from palladium catalysts bearing NHC ligands. The strong σ-donation of the IMes ligand facilitates the oxidative addition of less reactive aryl chlorides, a challenging step in the catalytic cycle. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: This reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is effectively catalyzed by Pd-NHC systems. researchgate.netmdpi.com The use of IMes-Pd complexes can obviate the need for a copper co-catalyst, leading to cleaner and more versatile protocols for the synthesis of arylalkynes. rsc.org

C-N Coupling (Buchwald-Hartwig Amination): Pd-NHC complexes, including those of the PEPPSI-IPr type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, where IPr is a related bulky NHC), are highly effective for the amination of aryl halides. researchgate.net Nickel catalysts bearing the IMes ligand have also been developed for the coupling of aryl chlorides with a range of primary and secondary amines. capes.gov.br

C-S Coupling: The formation of aryl sulfides via the coupling of thiols and aryl halides can be accomplished using Ni(II) complexes with IMes ligands under mild conditions. researchgate.net

Table 3: Examples of Other Coupling Reactions with IMes-Type Catalysts This table is interactive and can be sorted by clicking on the headers.

Reaction Type Catalyst Substrates Conditions Result Ref
Heck Coupling Pd(OAc)₂ / Imidazolium Salt Aryl Bromides & Styrene K₂CO₃, DMF/H₂O, 80°C Good activity nih.gov
Sonogashira NHC-Pd(II)-Allyl α,β-Unsaturated Triazine Esters & Alkynes Base/Ligand-free Good to excellent yields nih.gov
C-N Coupling Ni(0) / SIPr·HCl Aryl Chlorides & Amines NaO-t-Bu, Dioxane, 100°C Good to excellent yields capes.gov.br
C-S Coupling [Ni(Cp)Cl(IMes)] Aryl Halides & Thiols Mild conditions Efficient coupling researchgate.net

Olefin Metathesis and Polymerization

Ruthenium catalysts containing the IMes ligand (or its saturated analogue, SIMes) are pillars of modern olefin metathesis. These second and third-generation Grubbs and Hoveyda-Grubbs type catalysts exhibit a remarkable combination of high activity, functional group tolerance, and stability, making them workhorses for both ring-closing metathesis (RCM) and polymerization reactions. rsc.orgnih.gov

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for synthesizing polymers with controlled molecular weights and complex architectures. The third-generation Grubbs catalyst, [(SIMes)(pyridine)₂Cl₂Ru=CHPh], which is directly related to the IMes ligand family, is widely used for ROMP due to its fast initiation and high tolerance for various functional groups on the monomer. nsf.gov This allows for the polymerization of strained cyclic olefins like norbornene and its derivatives to create advanced polymeric materials. nsf.govresearchgate.net

The polymerization kinetics and mechanism are well-studied. For norbornene monomers, the rate-determining step is often the formation of the metallacyclobutane intermediate. nsf.gov The catalyst's performance, including the rate of polymerization, can be influenced by the stereochemistry (exo vs. endo) of the monomer substituents. nsf.gov The high efficiency of these catalysts allows for polymerizations to proceed with very low catalyst loadings, making the process more economical and sustainable. acs.org

Table 4: ROMP of Norbornene Derivatives using Grubbs-Type Catalysts with IMes/SIMes Ligands This table is interactive and can be sorted by clicking on the headers.

Monomer Catalyst Monomer/Catalyst Ratio Solvent Temperature Result Ref
Norbornene Grubbs 3rd Gen. - CH₂Cl₂ - First-order kinetics nsf.gov
Exo-ester Norbornene Grubbs 3rd Gen. - - - Faster polymerization than endo nsf.gov
Endo-ester Norbornene Grubbs 3rd Gen. - - - Slower polymerization than exo nsf.gov
Norbornene Imide Hoveyda-Grubbs 2nd Gen. 15,000 / 1 (with CTA) - - 85% conversion acs.org

Compound Names Table

Abbreviation / Trivial NameFull Chemical Name
IMes1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene
SIMes / H₂IMes1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazol-2-ylidene
IPr1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174)
Pd(OAc)₂Palladium(II) acetate (B1210297)
Cs₂CO₃Caesium carbonate
(IMes)₂NiBrbis(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)nickel(I) bromide
THFTetrahydrofuran
Pd-PEPPSI-IPr1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride
Grubbs 3rd Gen.Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(pyridine)₂ruthenium
Hoveyda-Grubbs 2nd Gen.Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylideneruthenium
CTAChain Transfer Agent
K₃PO₄Potassium phosphate
NaO-t-BuSodium tert-butoxide
CpCyclopentadienyl
Cyclopropanation Reactions

N-heterocyclic carbenes derived from this compound have been successfully employed as ligands in metal-catalyzed cyclopropanation reactions. These reactions are fundamental for the synthesis of cyclopropane (B1198618) rings, which are important structural motifs in numerous natural products and pharmaceuticals.

In a notable study, this compound was used as an NHC precursor for the in situ generation of a ruthenium catalyst for the cyclopropanation of styrene. The reaction, utilizing ethyl diazoacetate as the carbene source, was carried out in the presence of the ruthenium precursor [RuCl2(p-cymene)]2. The performance of the in situ generated catalyst from the this compound was compared with other NHC precursors. The results indicated that at elevated temperatures (60 °C), the catalytic activity was comparable to that of related NHC adducts. This demonstrates the utility of this compound as a practical and efficient NHC transfer agent in ruthenium-promoted cyclopropanation, streamlining the catalytic process by avoiding the handling of the free, air- and moisture-sensitive carbene.

Small Molecule Activation and Functionalization

The unique electronic and steric properties of NHCs derived from this compound make them highly effective in the activation and subsequent functionalization of small, often unreactive, molecules. This includes the activation of carbon dioxide, the hydrogenation of various functional groups, and the challenging activation of C-H bonds.

Carbon Dioxide (CO2) Activation and Utilization

The reversible reaction of NHCs with CO2 to form stable carboxylate adducts, such as this compound, is not only a method for storing and handling NHCs but also a direct pathway for CO2 activation. This "activated" CO2 can then be utilized in various chemical transformations.

Recent research has explored the electrochemical reduction of CO2 that has been captured by NHCs. In this approach, termed reactive carbon capture (RCC), the CO2 adduct is directly reduced, bypassing the need for a separate, energy-intensive CO2 release step. Studies on 1,3-bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate, a close structural analog of the dimesityl derivative, have shown that it can be electrochemically reduced on silver cathodes. This process leads to the formation of formate (B1220265) with high faradaic efficiency. Isotopic labeling studies using ¹³CO2 confirmed that the carbon in the formate product originates from the captured CO2.

Furthermore, with certain electrocatalysts like iron tetraphenylporphyrin (B126558) chloride, the electrochemical reduction of the CO2 adduct of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene has been shown to produce methane (B114726) with high selectivity. This demonstrates that by pre-activating CO2 with a bulky NHC, the reaction pathway can be steered towards the production of highly reduced products. These findings are significant for the development of integrated CO2 capture and conversion technologies.

Hydrogenation and Reduction Reactions (e.g., carbonyl groups)

The catalytic activity of systems derived from this compound has also been investigated in hydrogenation reactions. These reactions are crucial for the synthesis of a wide range of chemicals and fuels.

A study on the hydrogenation chemistry of 1,3-bis(2,4,6-trimethylphenyl) imidazolium carboxylate (IMes-CO2) explored its reactivity under various conditions. The research found that the compound was generally unreactive towards catalytic hydrogenation at room temperature and a hydrogen pressure of 30 atm for extended periods. This stability underscores the robustness of the NHC-CO2 adduct. While direct hydrogenation of the adduct itself proved challenging under the tested conditions, NHCs derived from it are well-known to be effective ligands in transition metal-catalyzed hydrogenation and transfer hydrogenation reactions. For instance, iridium complexes bearing NHC ligands have shown high activity in the transfer hydrogenation of CO2 to formate. Similarly, cobalt complexes with NHC ligands have been used for the catalytic transfer hydrogenation of a variety of ketones to their corresponding alcohols with high efficiency.

Activation of Unreactive Bonds (e.g., C-H activation)

The activation and functionalization of C-H bonds is a major goal in modern chemistry, as it allows for the direct conversion of simple hydrocarbons into more complex and valuable molecules. NHCs, particularly those with bulky substituents like the IMes ligand derived from this compound, have emerged as powerful ligands for transition metal catalysts in this field.

Palladium complexes bearing the IMes ligand have been shown to be effective in the direct C-H arylation of various substrates, including benzaldehydes. The bulky and electron-rich nature of the IMes ligand is often crucial for promoting the C-H activation step and preventing catalyst deactivation. For example, the use of [Pd(IMes)(OAc)2] has been reported for C-H activation reactions. The operational simplicity and stability of such well-defined palladium-NHC precatalysts make them attractive for a range of C-H functionalization reactions. The choice of the NHC ligand and the reaction conditions can influence the selectivity of the C-H activation, allowing for the targeted modification of complex molecules.

Other Organic Transformations (e.g., conjugate addition reactions)

The N-heterocyclic carbene generated from this compound, namely 1,3-dimesitylimidazol-2-ylidene (IMes), has proven to be an effective catalyst in conjugate addition reactions, also known as Michael additions. These reactions are fundamental carbon-carbon or carbon-heteroatom bond-forming processes. The bulky mesityl groups of the IMes catalyst play a crucial role in its stability and catalytic activity.

An efficient intermolecular conjugate addition of alcohols to activated alkenes has been successfully developed using the free carbene derived from IMes·HCl, a closely related precursor to the carboxylate. acs.org In these reactions, a variety of primary and secondary alcohols can be employed as nucleophiles, adding to unsaturated ketones and esters. acs.org The use of the IMes catalyst under mild conditions effectively prevents the common side reaction of oligomerization, leading to hydroalkoxylation products. acs.org Furthermore, the catalytic prowess of IMes extends to the 1,4-addition of alcohols to ynones, resulting in the formation of vinyl ethers, and it can also promote tandem conjugate addition/Michael cascade reactions. acs.org

In the context of aza-Michael additions, NHCs have been employed to catalyze the addition of amines to α,β-unsaturated ketones, affording valuable β-amino ketones in high yields. rsc.org While specific studies detailing the use of this compound as the direct precursor in all these instances are not extensively documented, the underlying principle relies on the in-situ generation of the active IMes carbene.

The table below summarizes representative examples of NHC-catalyzed conjugate additions.

Catalyst PrecursorNucleophileElectrophile (Michael Acceptor)Product TypeReference
IMes·HCl (generates IMes)Primary Alcoholsα,β-Unsaturated KetonesEther acs.org
IMes·HCl (generates IMes)Secondary Alcoholsα,β-Unsaturated EstersEther acs.org
IMes·HCl (generates IMes)AlcoholsYnonesVinyl Ether acs.org
General NHCAromatic/Aliphatic Aminesα,β-Unsaturated Ketonesβ-Amino Ketone rsc.org
IPr (related bulky NHC)1,3-Dicarbonyl CompoundsVarious Michael AcceptorsSubstituted Dicarbonyls nih.gov

Organocatalysis and Metal-Free Catalytic Systems

This compound serves as a valuable precursor in the realm of organocatalysis, where the metal-free NHC itself is the active catalytic species. The generation of the free carbene from the carboxylate adduct via decarboxylation is a key step that initiates the catalytic cycle.

NHC-Catalyzed Additions and Cycloadditions

N-Heterocyclic carbenes, including IMes, are renowned for their ability to catalyze a wide array of addition and cycloaddition reactions. These transformations are central to the construction of complex cyclic and acyclic molecules. The versatility of NHCs stems from their unique electronic properties, allowing them to act as potent nucleophiles.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for forming six-membered rings. wikipedia.org While Lewis acids are common catalysts for these reactions, organocatalytic approaches have gained prominence. wikipedia.orgprinceton.edu Chiral amines, for instance, have been used to catalyze enantioselective Diels-Alder reactions. princeton.edu In the context of NHCs, they can participate in various cycloaddition manifolds. For example, [3+2] cycloadditions of azomethine ylides are a significant route to five-membered nitrogen-containing heterocycles. wikipedia.org While direct catalysis of the Diels-Alder reaction by IMes is less common, its derivatives and other NHCs have been explored in hetero-Diels-Alder reactions to produce heterocyclic compounds. wikipedia.org

The table below provides an overview of different types of cycloaddition reactions where NHCs or related organocatalysts are employed.

Reaction TypeReactantsCatalyst TypeProduct TypeReference
Diels-AlderConjugated Diene, DienophileLewis Acid/OrganocatalystSubstituted Cyclohexene wikipedia.org
Hetero-Diels-AlderDiene, Hetero-Dienophile (e.g., C=O, C=N)NHC/OrganocatalystDihydropyran/N-Heterocycle wikipedia.org
[3+2] Cycloaddition1,3-Dipole, DipolarophileVariousFive-membered Heterocycle wikipedia.org
Aza-Diels-AlderDiene, ImineOrganocatalystN-Heterocycle wikipedia.org
Intramolecular Stetter ReactionAldehyde, Michael Acceptor (in one molecule)Chiral NHCCyclic Ketone nih.gov

Role of Free NHCs in Acid-Base Catalysis

The free N-heterocyclic carbene, 1,3-dimesitylimidazol-2-ylidene (IMes), generated from its carboxylate precursor, is a strong base. This basicity allows it to function as a Brønsted base catalyst in various organic transformations by deprotonating a substrate to generate a reactive nucleophile.

A prime example of this is the aforementioned conjugate addition of alcohols to activated alkenes. Mechanistic studies suggest that these reactions proceed via a Brønsted base mechanism where the free carbene deprotonates the alcohol, which then acts as the nucleophile. acs.org The acidity of the C2-proton in the corresponding imidazolium salt is a key factor, and deprotonation by a base generates the active carbene catalyst. nih.gov

The basicity of stable carbenes like 1,3-di-tert-butylimidazol-2-ylidene, a related NHC, has been measured and shown to be significant in non-aqueous solvents like THF. nih.govresearchgate.net This inherent basicity is fundamental to their catalytic activity in reactions that require the generation of anionic intermediates. For instance, in the Stetter reaction, the NHC is believed to deprotonate an aldehyde to form a Breslow intermediate, which is a key nucleophilic species. nih.gov The initial step is the addition of the carbene to the aldehyde, followed by a crucial proton transfer step. nih.gov

The table below highlights key aspects of the role of free NHCs in acid-base catalysis.

Catalytic RoleSubstrate ActivatedIntermediate GeneratedExample ReactionReference
Brønsted BaseAlcoholAlkoxideConjugate Addition acs.org
Brønsted BaseAldehydeBreslow IntermediateStetter Reaction nih.gov
Nucleophilic CatalystAldehydeAcyl Anion EquivalentBenzoin Condensation nih.gov
Brønsted Base1,3-Dicarbonyl CompoundEnolateMichael Addition nih.gov

Mechanistic and Computational Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the reaction pathways involving NHC-CO₂ adducts. A primary reaction of interest is the thermal decarboxylation, which releases the free N-heterocyclic carbene and carbon dioxide. This process is fundamental to the use of these adducts as storage-and-release agents for NHCs in catalysis.

Computational studies on the less sterically hindered analog, 1,3-dimethylimidazolium-2-carboxylate (B1245923), reveal that the decomposition proceeds via a reversible decarboxylation to form the corresponding N-heterocyclic carbene. nih.govresearchgate.net The stability of the adduct and the energy barrier to decarboxylation are profoundly influenced by the surrounding medium. DFT calculations predict a significant change in the activation barrier for decarboxylation when moving from the gas phase to a polar solvent like water, with a calculated difference of approximately 20 kcal/mol. nih.govresearchgate.net In the gas phase, the reverse reaction, CO₂ capture by the carbene, is often spontaneous or has a very low barrier. researchgate.net However, in polar solvents, the zwitterionic adduct is stabilized, increasing the energy required for CO₂ release.

The reaction pathway for decarboxylation can be influenced by the presence of other reagents. For example, in mixtures of acetonitrile (B52724) and water, the decomposition is accelerated at low water concentrations because water acts as a proton source to trap the highly reactive carbene intermediate, preventing the reverse reaction. nih.gov

Furthermore, DFT calculations have been employed to understand the catalytic role of NHC-CO₂ adducts. In some reactions, such as the reductive functionalization of CO₂, the adduct itself is proposed to be the true catalytic species. rsc.org The mechanism involves a shift of the active site from the carbene carbon to the negatively charged oxygen atom of the carboxylate group, which can then participate in subsequent transformations. rsc.org

SystemMediumCalculated Decarboxylation Barrier (kcal/mol)Reference
1,3-Dimethylimidazolium-2-carboxylateGas Phase~19.4 nih.govresearchgate.net
1,3-Dimethylimidazolium-2-carboxylateAcetonitrile (SMD model)~32.5 nih.gov
1,3-Dimethylimidazolium-2-carboxylateWater (SMD model)~39.3 nih.gov

QM/MM and QM/QM Approaches for Solvation Effects

While DFT with continuum solvation models (like the Solvation Model based on Density, SMD) provides valuable insights, a more detailed understanding of solvent effects requires explicit consideration of solvent molecules. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) and Quantum Mechanics/Quantum Mechanics (QM/QM) methods are powerful techniques for this purpose.

In a QM/MM approach, the chemically active region (the solute, 1,3-dimesitylimidazolium-2-carboxylate) is treated with a high-level quantum mechanical method, while the surrounding solvent molecules are described using a less computationally expensive molecular mechanics force field. This partitioning allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and the dynamic nature of the solvent shell, which are averaged out in continuum models.

Studies on the decarboxylation of various organic acids have been conducted using dual-level QM/MM potentials to understand the interplay between intrinsic electronic effects and solute-solvent interactions that create solvation barriers. researchgate.net For reactions involving charged or zwitterionic species like NHC-CO₂ adducts, ion solvation energies are a dominant factor in the reaction free energy. nih.gov Reactive molecular dynamics simulations, which can be analogous to adaptive QM/MM schemes, have been used to study the formation of NHCs from imidazolium (B1220033) salts in ionic liquids, highlighting that the surrounding environment significantly destabilizes the neutral products (NHC and acid) relative to the ionic reactants, thus affecting the equilibrium concentration of the free carbene. nih.gov These advanced methods are crucial for accurately modeling the large solvation energies and understanding how the environment influences the stability and reactivity of the adduct.

Molecular Dynamics Simulations for Understanding Stability and Reactivity

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the structural dynamics, stability, and intermolecular interactions of this compound in a condensed phase.

MD simulations can model the conformational flexibility of the molecule, particularly the rotation of the bulky mesityl groups, and how these motions are coupled to the surrounding solvent environment. For related imidazolium-based ionic liquids, MD simulations have been used to investigate the structure of the liquid, the orientation of ions at interfaces, and the effect of added solutes like water. nih.gov Such simulations are essential for building realistic models for subsequent QM/MM calculations by providing equilibrated system configurations. nih.gov

In the context of NHC-CO₂ adducts, MD simulations can be used to:

Analyze the stability of the zwitterionic adduct over time in different solvents.

Characterize the solvation shell and identify persistent interactions, such as hydrogen bonds between solvent molecules and the carboxylate oxygen atoms.

Study the dynamics of the decarboxylation process, potentially capturing the dissociation event and the subsequent diffusion of the free carbene and CO₂.

Provide ensembles of structures for calculating averaged properties and free energy profiles of reactions.

While specific MD studies focusing solely on this compound are not widely reported, the methodology is a standard and powerful tool for probing the stability of such species in realistic environments.

Kinetic Isotope Effect Studies for Reaction Mechanism Probing

The kinetic isotope effect (KIE) is a powerful experimental and computational tool used to elucidate reaction mechanisms by determining the extent to which isotopic substitution affects the rate of a chemical reaction. wikipedia.org For the decarboxylation of this compound, a KIE study would provide definitive evidence regarding the nature of the rate-determining step.

The key reaction is the cleavage of the C-C bond between the imidazolium ring and the carboxylate group. By synthesizing the adduct with a heavy isotope, specifically Carbon-13, at the carboxylate carbon (¹³COO⁻), one could measure the ¹²C/¹³C KIE.

Mechanism Indication: A significant primary KIE (k₁₂/k₁₃ > 1) would indicate that the C-C bond is being broken in the rate-determining transition state of the reaction. The magnitude of the KIE can provide further details about the structure of this transition state.

Alternative Mechanisms: If a step prior to C-C bond cleavage were rate-determining (e.g., a conformational change), the KIE would be small or negligible (k₁₂/k₁₃ ≈ 1).

While KIE studies are mentioned as being relevant for investigating decarboxylation mechanisms, and the mitigation of decarboxylation is a noted challenge in some NHC-catalyzed reactions, specific experimental or computational KIE results for the decarboxylation of this compound or its close analogs are not prominently featured in the literature. nih.govresearchgate.net Nevertheless, this technique remains a crucial, albeit synthetically demanding, method for rigorously probing the reaction mechanism.

Analysis of Electronic Structures and Carbene Character

The reactivity and stability of this compound are intrinsically linked to its electronic structure. Computational methods are used to analyze charge distribution, molecular orbitals, and the nature of the bonding, which collectively define the compound's properties.

The molecule is a zwitterion, or heterocyclic mesomeric betaine, with a formal positive charge on the imidazolium ring and a formal negative charge on the carboxylate group. Methods like Natural Population Analysis (NPA) can be used to calculate the partial atomic charges, quantifying the charge separation. uni-muenchen.de These calculations confirm a high degree of negative charge on the oxygen atoms of the carboxylate and delocalization of the positive charge within the imidazolium ring.

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. For the related 1,3-dimethylimidazolium-2-carboxylate, the HOMO is largely localized on the carboxylate group, consistent with its nucleophilic character, while the LUMO is centered on the imidazolium ring system. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

Emerging Research Directions and Future Perspectives

Development of Next-Generation Catalytic Systems

The role of 1,3-Dimesitylimidazolium-2-carboxylate as a precursor to one of the most widely used NHCs, IMes (1,3-dimesitylimidazol-2-ylidene), positions it as a key player in the development of next-generation catalytic systems. nih.gov Researchers are actively exploring its use as an efficient and practical NHC transfer agent.

Unlike traditional methods that may require strong bases or high pressures, this compound can transfer the NHC to various metal centers under mild conditions, releasing carbon dioxide as the only byproduct. acs.org This clean and efficient transfer process is advantageous for synthesizing a wide array of organometallic catalysts for fine chemical and pharmaceutical production. chemimpex.comacs.org The stability and solubility of the carboxylate in various organic solvents further enhance its utility in homogeneous catalysis. chemimpex.com

Future research is expected to focus on expanding the library of metal-NHC complexes synthesized from this precursor and exploring their catalytic activity in novel and challenging organic transformations. The bulky nature of the dimesityl groups provides significant steric protection to the metal center, which can lead to unique selectivity and reactivity in catalytic cycles. chemimpex.com

Table 1: Comparison of NHC Transfer Agent Properties

Feature This compound Traditional Methods (e.g., from imidazolium (B1220033) salts)
Activation Condition Mild (often heat) Requires strong base
Byproduct CO2 (gaseous) Salt byproducts
Handling Air and moisture stable, isolable solid Often requires inert atmosphere

| Versatility | Effective for various metal centers | Can be limited by base compatibility |

Applications in Sustainable Chemistry and Green Synthesis

The principles of green chemistry—efficiency, safety, and waste reduction—are central to modern chemical synthesis. Imidazolium carboxylates are increasingly recognized for their potential to facilitate more sustainable chemical processes. rsc.orgnih.gov

One key area is their use as CO2-transfer agents. researchgate.net The reversible binding of CO2 to form the carboxylate allows for the capture and subsequent delivery of CO2 to other molecules, enabling carboxylation reactions without the need for high-pressure CO2 gas. researchgate.net This has significant implications for utilizing CO2 as a renewable C1 building block in the synthesis of valuable chemicals. researchgate.net

Furthermore, analogs like 1,3-dimethylimidazolium-2-carboxylate (B1245923) have demonstrated high activity and selectivity as recyclable, halogen-free catalysts for the hydrolysis of cyclic carbonates to produce vicinal diols, an important class of industrial chemicals. rsc.org The catalyst can be reused multiple times without significant loss of activity, highlighting the economic and environmental benefits. rsc.org The development of such catalytic systems aligns with the goal of creating atom-economical and environmentally benign synthetic routes. nih.gov

Future work will likely involve adapting these principles to the 1,3-dimesityl substituted version, potentially leveraging its unique steric and electronic properties to achieve novel reactivity in green synthetic methodologies.

Exploration of Electrochemical Applications Beyond CO2 Conversion

While the electrochemical reduction of CO2 using imidazolium-based systems is a well-studied area, the future holds promise for broader electrochemical applications of this compound and related compounds. confex.comresearchgate.net Its ionic nature suggests potential for use in advanced energy storage and conversion technologies. chemimpex.com

The high ionic conductivity and electrochemical stability of similar imidazolium salts make them excellent candidates for electrolytes in batteries and supercapacitors. chemimpex.com Research into deep eutectic solvents (DESs), which share characteristics with ionic liquids, for redox flow batteries has shown that the choice of cation and anion significantly impacts performance. researchgate.net The imidazolium core, functionalized with the carboxylate, could be tailored to create redox-active electrolytes or additives that enhance the performance of energy storage devices.

In a related area, the electrochemical reduction of imidazolium carboxylates has been shown to produce formate (B1220265), demonstrating that the bound CO2 can be converted into a valuable fuel product. confex.com Interestingly, this occurs even on catalysts like silver, which typically favor CO production from free CO2. confex.com This suggests that the imidazolium structure itself plays a crucial role in directing the reaction pathway. The steric bulk of the mesityl groups in this compound could further influence the selectivity of electrochemical reduction, a key factor in designing efficient systems. The structural effects of the alkyl side chains and the nature of the counter-anion have been shown to substantially affect the electrochemical conversion of CO2, indicating that tuning the molecule's structure is a viable strategy for optimizing these processes. bohrium.com

Future research will likely explore the fundamental electrochemical properties of this compound to assess its suitability for next-generation energy storage systems, moving beyond its role as a CO2 carrier.

Integration with Flow Chemistry and High-Throughput Experimentation

The discovery and optimization of chemical reactions are being revolutionized by automation, including flow chemistry and high-throughput experimentation (HTE). rsc.orgsptlabtech.com These technologies allow for the rapid screening of reaction conditions (catalysts, solvents, temperatures) on a microscale, dramatically accelerating the development cycle while minimizing waste. sptlabtech.comyoutube.com

This compound is an ideal candidate for integration into HTE workflows for several reasons:

Stability: As a stable, solid compound, it is easily handled and dispensed by automated robotic systems. chemimpex.com

Solubility: Its good solubility in common organic solvents facilitates its use in liquid-phase screening arrays. chemimpex.com

Clean Activation: Its thermal decomposition to the active NHC catalyst and gaseous CO2 means no additional reagents or purification steps are needed to remove activating agents or byproducts, simplifying analysis. acs.org

By coupling HTE with flow chemistry, promising "hits" from initial screens can be rapidly optimized and scaled up. rsc.orgyoutube.com Flow reactors offer superior control over reaction parameters and can enable the use of reaction conditions that are challenging to implement in traditional batch setups. rsc.org The continuous nature of flow processing is also well-suited for catalytic reactions, where the catalyst can be immobilized for extended use.

The future will see the systematic application of HTE to explore the full catalytic potential of the NHC derived from this compound across a vast landscape of chemical transformations. chemrxiv.org

Table 2: Suitability of this compound for Modern Experimental Techniques

Technique Key Requirement Advantage of this compound
High-Throughput Experimentation (HTE) Amenable to automation, minimal sample use, simple analysis Stable solid, easily dispensed; clean activation simplifies reaction mixture

| Flow Chemistry | Good solubility, stable under process conditions | Soluble in organic solvents; potential for catalyst immobilization |

Potential for Bio-Inspired and Biomimetic Catalysis

Bio-inspired catalysis seeks to mimic the remarkable efficiency and selectivity of natural enzymes. nih.gov Enzymes achieve their catalytic power through precisely structured active sites that bind substrates and facilitate specific chemical transformations. nih.gov N-heterocyclic carbenes are often considered mimics of the thiamine (B1217682) pyrophosphate (TPP) cofactor, which is involved in numerous enzymatic reactions in nature.

The imidazolium framework of this compound provides a robust scaffold that can be further functionalized to create more sophisticated, enzyme-like catalytic pockets. By incorporating hydrogen-bonding moieties or other functional groups onto the mesityl rings or the imidazolium backbone, it may be possible to create catalysts that exhibit substrate recognition and enhanced selectivity, similar to enzymes.

This biomimetic approach could lead to the development of catalysts for highly selective reactions that are currently difficult to achieve with conventional methods. For example, creating NHC catalysts capable of asymmetric synthesis by mimicking the chiral environment of an enzyme's active site is a significant long-term goal. While still a nascent area of research for this specific compound, the foundational principles of biomimetic design offer a compelling roadmap for the future development of advanced catalysts based on the 1,3-dimesitylimidazolium scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 1,3-Dimesitylimidazolium-2-carboxylate, and how do steric effects of mesityl groups influence reaction conditions?

  • Methodological Answer : Synthesis typically involves quaternization of imidazole with mesityl groups followed by carboxylation. Steric hindrance from the bulky mesityl substituents (2,4,6-trimethylphenyl) necessitates prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C) compared to smaller alkyl analogs. Purification often requires recrystallization from polar aprotic solvents (e.g., DMF/ethyl acetate mixtures) to isolate the zwitterionic product. Protocols adapted from analogous imidazolium carboxylates, such as 1,3-dimethylimidazolium-2-carboxylate, can serve as a baseline .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Mesityl groups produce complex splitting patterns due to restricted rotation; high-field NMR (≥500 MHz) in deuterated DMSO or CDCl3 is recommended.
  • XRD : Single-crystal X-ray diffraction confirms zwitterionic structure and steric interactions.
  • Elemental Analysis : Validates purity, as residual solvents (e.g., DMF) may persist despite recrystallization.
  • IR Spectroscopy : Carboxylate stretches (~1600 cm⁻¹) and imidazolium C-H vibrations (~3100 cm⁻¹) confirm zwitterionic formation .

Advanced Research Questions

Q. How does the zwitterionic nature of this compound enhance its catalytic activity in CO2 fixation or vicinal diol synthesis?

  • Methodological Answer : The carboxylate moiety acts as a nucleophile, while the imidazolium cation stabilizes transition states via electrostatic interactions. Kinetic studies (e.g., in situ FTIR monitoring of cyclic carbonate formation) reveal rate enhancements under mild conditions (60–80°C, 1–2 bar CO2). Steric shielding from mesityl groups reduces side reactions but may lower turnover frequency (TOF) compared to less hindered analogs. Comparative studies with ionic liquid co-catalysts (e.g., TBAB) are advised to optimize activity .

Q. What experimental strategies resolve contradictions in catalytic efficiency across solvent systems (e.g., polar vs. nonpolar)?

  • Methodological Answer :

  • Solvent Screening : Systematically test solvents (DMF, THF, toluene) to correlate polarity with activation parameters (ΔH‡, ΔS‡).
  • In Situ Analysis : Use GC-MS or NMR to track intermediate formation and identify solvent-dependent degradation pathways.
  • Computational Modeling : DFT calculations (e.g., COSMO-RS) predict solvent-catalyst interactions and stabilize transition states.
  • Controlled Humidity Studies : Probe moisture sensitivity, as hygroscopic solvents may hydrolyze the carboxylate group .

Q. How can computational modeling elucidate electronic and steric effects in this compound-mediated reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry to assess charge distribution and frontier molecular orbitals (HOMO/LUMO).
  • Molecular Dynamics (MD) : Simulate solvent-catalyst interactions to explain solubility limitations.
  • Transition State Analysis : Compare energy barriers for mesityl vs. methyl analogs to quantify steric contributions .

Q. What methodologies assess the thermal and hydrolytic stability of this compound under reaction conditions?

  • Methodological Answer :

  • TGA/DSC : Measure decomposition temperatures (Td) and phase transitions.
  • Accelerated Aging Studies : Expose samples to controlled humidity (40–80% RH) and monitor carboxylate integrity via IR.
  • Recycling Tests : Reuse catalysts in batch reactions to evaluate stability over cycles .

Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the carboxylate group.
  • Characterization : Combine XRD with solid-state NMR to resolve structural ambiguities caused by steric effects.
  • Contradiction Resolution : Use multivariable regression to isolate solvent polarity, humidity, and temperature effects on catalytic performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.